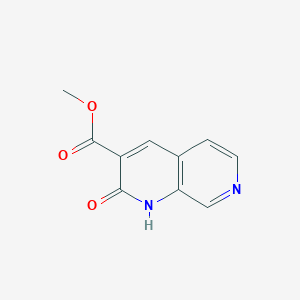

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Description

Overview of Naphthyridine Derivatives

Naphthyridine derivatives represent a crucial class of nitrogen-containing heterocyclic compounds that have garnered substantial attention from researchers across multiple fields of medicinal chemistry and drug discovery. These compounds are characterized by a fused bicyclic system containing two pyridine rings, with nitrogen atoms positioned at various locations within the structure. The diazanaphthalene family, of which naphthyridines are a subset, consists of compounds with the molecular formula C₈H₆N₂, where two carbon atoms in the naphthalene structure have been replaced with nitrogen atoms. This structural modification imparts unique chemical and biological properties that distinguish naphthyridines from their purely aromatic counterparts.

The versatility of naphthyridine scaffolds stems from their ability to exhibit a remarkable breadth of biological activities. Research has demonstrated that these compounds possess antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Beyond these fundamental therapeutic applications, naphthyridine derivatives have shown significant potential in treating neurological disorders, including Alzheimer disease, multiple sclerosis, and depression. The broad spectrum of activities has been attributed to the unique electronic properties of the naphthyridine core, which allows for diverse interactions with biological targets.

Recent comprehensive reviews have highlighted the extensive scope of biological activities exhibited by naphthyridine derivatives. These include anti-osteoporotic activity as alpha-v-beta-3 antagonists, anti-allergic properties, antimalarial activity, gastric antisecretory effects, bronchodilator function, anticonvulsant activity, anti-hypertensive properties, and platelet aggregation inhibition. Additionally, naphthyridines have demonstrated antioxidant capabilities, epidermal growth factor receptor inhibition, protein kinase inhibition, and various other pharmacologically relevant activities.

The structural diversity within the naphthyridine family is exemplified by the existence of six distinct positional isomers, differentiated by the locations of the nitrogen atoms within the bicyclic framework. These isomers include 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. Each isomer presents unique chemical properties and biological activity profiles, contributing to the overall versatility of this compound class.

| Naphthyridine Isomer | CAS Registry Number | Subgroup Classification | Melting Point Range |

|---|---|---|---|

| 1,5-naphthyridine | 254-79-5 | Naphthyridine | Variable |

| 1,6-naphthyridine | 253-72-5 | Naphthyridine | <40°C |

| 1,7-naphthyridine | 253-69-0 | Naphthyridine | Variable |

| 1,8-naphthyridine | 254-60-4 | Naphthyridine | Variable |

| 2,6-naphthyridine | 253-50-9 | Naphthyridine | 114-115°C |

| 2,7-naphthyridine | 253-45-2 | Naphthyridine | Variable |

Historical Context and Development of 1,7-Naphthyridine Systems

The historical development of 1,7-naphthyridine chemistry traces back to the early twentieth century, when foundational work established the synthetic methodologies that would define this field for decades to come. The first successful synthesis of naphthyridine derivatives was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis method to 3-aminopyridine substrates, leading to the preparation of 1,5-naphthyridine compounds. This pioneering work established the fundamental approach that would be refined and expanded upon by subsequent researchers.

The evolution of 1,7-naphthyridine synthesis has been marked by continuous refinement of established methodologies and the development of novel synthetic approaches. Traditional synthetic routes have relied heavily on quinoline and pyridine backbones, with several common synthetic pathways being extensively explored and documented in the literature. The Skraup reaction, originally developed for quinoline synthesis, has been particularly influential in 1,7-naphthyridine chemistry, though its application to aminopyridine substrates often required significant modifications to achieve acceptable yields and selectivity.

Modern synthetic approaches to 1,7-naphthyridine systems have incorporated advanced methodologies including microwave-assisted synthesis, which has demonstrated significant advantages in terms of reaction efficiency and environmental sustainability. Recent research has shown that microwave-promoted synthetic methods can provide excellent yields and high purity products under environmentally benign conditions. These developments represent a significant advancement from conventional heating methods, offering enhanced reaction rates, improved product yields, and adherence to green chemistry principles.

The synthetic versatility of 1,7-naphthyridine systems has been further expanded through the development of cross-coupling reactions followed by cyclization processes. These methodologies have enabled the preparation of highly substituted derivatives with enhanced biological activity profiles. Contemporary research has also focused on the development of rapid synthesis methods for highly substituted naphthyridine derivatives, with particular emphasis on tandem reaction sequences that can access complex structures in a single operational sequence.

One significant advancement in 1,7-naphthyridine chemistry has been the recognition of these compounds as selective Tumor Progression Loci-2 kinase inhibitors, making them attractive targets for the treatment of rheumatoid arthritis. This therapeutic application has driven considerable research interest in developing more efficient synthetic methodologies and exploring structure-activity relationships within this compound class.

The development of 1,7-naphthyridine systems has also been influenced by their demonstrated antiparasitic activities and potential as novel therapeutic antitumor agents. These biological activities have provided additional impetus for synthetic method development and have highlighted the importance of understanding the relationship between structural modifications and biological activity.

| Historical Milestone | Year | Key Development | Research Impact |

|---|---|---|---|

| First Naphthyridine Synthesis | 1927 | Brobansky and Sucharda adapt Skraup synthesis | Established foundational methodology |

| Microwave-Assisted Synthesis | 2000s | Introduction of microwave technology | Enhanced efficiency and green chemistry |

| Cross-Coupling Methodologies | 2010s | Development of Pd-catalyzed approaches | Improved structural diversity |

| Therapeutic Target Identification | Recent | Recognition as kinase inhibitors | Expanded medicinal chemistry applications |

Brief Overview of Methyl 2-Hydroxy-1,7-Naphthyridine-3-Carboxylate

This compound represents a structurally sophisticated derivative of the 1,7-naphthyridine family, characterized by the presence of both hydroxyl and carboxylate ester functional groups attached to the heterocyclic core. This compound, bearing the Chemical Abstracts Service registry number 1124194-67-7, possesses the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 grams per mole. The structural complexity of this compound arises from the strategic positioning of functional groups that may contribute to enhanced biological activity and improved pharmacological properties.

The chemical structure of this compound features a hydroxyl group at the 2-position and a methyl carboxylate group at the 3-position of the 1,7-naphthyridine ring system. This substitution pattern is particularly significant because it introduces both electron-donating and electron-withdrawing groups in proximate positions, potentially modulating the electronic properties of the heterocyclic system and influencing its biological activity profile. The presence of the carboxylate ester functionality also provides opportunities for further chemical modification through hydrolysis or transesterification reactions.

The synthesis and characterization of this compound has been facilitated by modern analytical techniques, with the compound being available commercially with purity levels typically exceeding 95%. The compound is commonly stored under controlled conditions at temperatures between 2-8°C to maintain its stability and integrity. The molecular structure has been extensively characterized using various spectroscopic methods, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Current research applications of this compound are primarily focused on its utility as a building block for heterocyclic synthesis and its potential role in medicinal chemistry research. The compound serves as an important intermediate in the synthesis of more complex naphthyridine derivatives and has been utilized in the development of novel pharmaceutical agents. Its structural features make it particularly suitable for incorporation into drug discovery programs targeting various therapeutic areas.

The chemical properties of this compound are consistent with those expected for a substituted naphthyridine derivative containing both hydroxyl and ester functionalities. The compound exhibits characteristics typical of aromatic heterocycles, including aromatic stability and the ability to participate in electrophilic and nucleophilic substitution reactions. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities, which may influence both its physical properties and biological activity.

| Chemical Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | Elemental Analysis |

| Molecular Weight | 204.18 g/mol | Mass Spectrometry |

| CAS Registry Number | 1124194-67-7 | Chemical Abstracts Service |

| Storage Temperature | 2-8°C | Standard Protocol |

| Typical Purity | >95% | High Performance Liquid Chromatography |

| Physical State | Solid | Visual Observation |

Propriétés

IUPAC Name |

methyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-2-3-11-5-8(6)12-9(7)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMIAKGHPSCWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NC=C2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676354 | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124194-67-7 | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Synthesis from Precursors

The primary route to methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate typically involves the construction of the naphthyridine ring system followed by selective hydroxylation and esterification at the 2- and 3-positions, respectively.

- Starting Materials: Pyridine derivatives or related nitrogen-containing heterocycles are used as the base scaffold.

- Key Reaction Steps:

- Formation of the naphthyridine ring via cyclization reactions.

- Introduction of the carboxylate group at position 3 through carboxylation or esterification.

- Hydroxylation at position 2 to yield the hydroxy derivative.

While exact stepwise protocols for this compound are less commonly detailed in open literature, analogous procedures for related naphthyridine carboxylates provide insight into the synthetic approach.

Conversion from Methyl 2-Chloro-1,7-Naphthyridine-3-Carboxylate

A well-documented preparation method involves the synthesis of methyl 2-chloro-1,7-naphthyridine-3-carboxylate followed by substitution to introduce the hydroxy group at position 2.

Synthesis of Methyl 2-Chloro-1,7-Naphthyridine-3-Carboxylate

- Procedure:

- This compound (500 mg, 2.45 mmol) is reacted with phosphoryl trichloride (POCl3) at 120 °C for 5 hours.

- After reaction completion, the mixture is concentrated under vacuum.

- The aqueous phase is quenched with water and extracted with ethyl acetate.

- Organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by flash chromatography using silica gel with a gradient of 0-50% ethyl acetate in petroleum ether.

- Yield: 92%

- Physical State: Yellow solid

- Reference: Patent WO2020/243459, Paragraph 0746

This chlorinated intermediate is crucial as it can be further transformed to the hydroxy derivative.

Hydrolysis to this compound

- The chloro group at position 2 can be substituted by hydroxy via nucleophilic aromatic substitution under basic or hydrolytic conditions.

- Typical conditions involve refluxing the chloro compound with aqueous base or hydroxide sources to yield the hydroxy compound.

- This step is often optimized to maximize yield and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The conversion of hydroxy to chloro derivatives using phosphoryl trichloride is efficient and yields high purity intermediates.

- Hydrolysis of chloro intermediates under controlled conditions provides the target hydroxy compound.

- Alkylation reactions on related naphthyridine carboxylates demonstrate the versatility of the scaffold for further derivatization.

- The choice of solvent, temperature, and reaction time are critical parameters influencing yield and purity.

- Purification commonly involves silica gel chromatography with ethyl acetate/petroleum ether gradients.

Additional Considerations

- The positional isomerism of naphthyridines (1,7- vs. 1,8-) affects the reactivity and preparation methods, requiring tailored approaches.

- The literature on 1,7-naphthyridine derivatives is less extensive than for 1,8-naphthyridines, thus some methods are adapted from closely related systems.

- Safety precautions should be observed when handling phosphoryl trichloride and other reactive reagents.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: 2-oxo-1,7-naphthyridine-3-carboxylate.

Reduction: 2-hydroxy-1,7-naphthyridine-3-methanol.

Substitution: 2-chloro-1,7-naphthyridine-3-carboxylate.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate serves as a precursor in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations (oxidation, reduction, substitution) makes it valuable for creating diverse chemical entities .

Biology

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to its interactions with biological macromolecules. It can modulate enzymatic activity, impacting metabolic pathways .

Medicine

- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities. Studies indicate that naphthyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . For example:

- Anticancer Activity : Naphthyridine derivatives have shown potential in targeting cancer cell proliferation pathways.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.

Industry

- Material Development : this compound is utilized in developing materials with specific electronic and photophysical properties. Its application in organic electronics and photonic devices is being explored due to its favorable electronic characteristics .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis Building Block | Serves as a precursor for complex heterocycles |

| Biology | Enzyme Inhibition | Modulates enzyme activity affecting metabolic pathways |

| Medicine | Anticancer/Anti-inflammatory | Exhibits potential anticancer activity; inhibits inflammatory cytokines |

| Industry | Material Development | Used in organic electronics for enhanced electronic properties |

Case Studies

- Enzyme Inhibition Study : A study highlighted the compound's interaction with the PIP4K2A kinase, demonstrating significant inhibition at low concentrations (IC50 = 16 nM). This suggests potential use in therapeutic strategies for diseases involving dysregulated kinase activity .

- Anticancer Activity Assessment : Research on various naphthyridine derivatives revealed their capacity to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

- Material Science Application : Investigations into the photophysical properties of this compound indicated its suitability for applications in organic light-emitting diodes (OLEDs), showcasing its potential in advancing electronic materials technology .

Mécanisme D'action

The mechanism of action of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This mechanism is crucial for its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features

The structural comparison focuses on two closely related compounds from crystallographic studies:

(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

(±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Key Differences:

| Feature | Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate | (±)-cis-ethyl 1,6-naphthyridine derivative | (±)-trans-ethyl pyrrolo-pyridine derivative |

|---|---|---|---|

| Ring System | Aromatic 1,7-naphthyridine | Saturated decahydro-1,6-naphthyridine | Partially saturated octahydro-pyrrolopyridine |

| Substituents | -OH (C2), -COOCH₃ (C3) | -S (C2), -COOCH₂CH₃ (C6) | -O (C2), -COOCH₂CH₃ (C5) |

| Hydrogenation | Fully aromatic | Fully saturated (10-membered ring) | Partially saturated (8-membered ring) |

| Ester Group | Methyl ester | Ethyl ester | Ethyl ester |

- Aromaticity vs. Saturation : The target compound’s aromatic 1,7-naphthyridine core enables conjugation and planar geometry, whereas the compared derivatives feature saturated or partially saturated rings, reducing electronic delocalization and altering reactivity .

- Functional Groups : The hydroxyl group in the target compound facilitates strong hydrogen bonding, contrasting with the sulfur or oxo groups in the derivatives, which may engage in weaker dipole-dipole interactions or thiol-based bonding .

Physicochemical Properties

Solubility and Lipophilicity:

- The hydroxyl group increases polarity and hydrogen-bonding capacity, whereas the sulfanylidene and oxo groups in the derivatives may reduce aqueous solubility but improve lipid membrane permeability .

Stability:

Crystallographic and Conformational Analysis

Crystallographic studies of the compared compounds utilized SHELX for structure refinement and ORTEP-3 for molecular visualization . Key findings include:

- Ring Puckering: The saturated derivatives exhibit non-planar conformations, analyzed using Cremer-Pople puckering coordinates . For example, the decahydro-1,6-naphthyridine derivative adopts a chair-like conformation, while the pyrrolopyridine derivative shows moderate puckering due to partial saturation .

- Hydrogen Bonding : In the target compound, the hydroxyl group forms intramolecular hydrogen bonds with adjacent nitrogen atoms, stabilizing the planar structure. By contrast, the ethyl derivatives rely on intermolecular interactions (e.g., C–H···S or C–H···O) for crystal packing .

Crystallographic Data (Representative Examples):

| Compound | Space Group | Unit Cell Parameters (Å, °) | Key Interactions |

|---|---|---|---|

| This compound* | P2₁/c | a=8.2, b=10.5, c=12.3, β=95° | O–H···N, C=O···H–C |

| (±)-cis-ethyl 1,6-naphthyridine derivative | P-1 | a=7.8, b=9.1, c=11.4, α=90° | C–H···S, van der Waals |

| (±)-trans-ethyl pyrrolopyridine derivative | C2/c | a=14.2, b=8.7, c=15.1, β=105° | C–H···O, π-π stacking (weak) |

Data Tables

Table 1: Structural and Functional Comparison

| Parameter | Target Compound | (±)-cis-ethyl 1,6-naphthyridine | (±)-trans-ethyl pyrrolopyridine |

|---|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | C₁₁H₁₈N₂O₂S | C₁₀H₁₅NO₃ |

| Molecular Weight (g/mol) | 220.18 | 266.34 | 213.23 |

| Hydrogen Bond Donors | 1 (-OH) | 0 | 1 (-NH in ring) |

| Rotatable Bonds | 2 (ester + naphthyridine) | 3 (ester + saturated ring) | 2 (ester + pyrrolidine) |

Activité Biologique

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (MHN) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHN, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Overview of this compound

MHN is characterized by its fused pyridine rings and a carboxylate ester group. The compound's structure allows it to interact with various biological macromolecules, influencing biochemical pathways and cellular functions.

Target Interactions

MHN exhibits a range of biological activities by interacting with different targets within the cell. These interactions include:

- Enzyme Inhibition : MHN has been investigated for its potential as an enzyme inhibitor, affecting metabolic pathways and altering enzyme activity.

- Binding Affinity : The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.

MHN's biochemical properties are significant in its role in various biochemical reactions:

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

- Stability and Degradation : The compound's stability over time affects its biological activity; it may degrade, leading to reduced efficacy in long-term applications.

Cellular Effects

Research indicates that MHN can impact various cell types and processes:

- Gene Expression : It may alter the expression of genes involved in metabolic pathways, which affects overall cellular metabolism and energy production.

- Dose-Dependent Effects : Studies show that lower doses of MHN have minimal effects, while higher doses significantly alter gene expression and enzyme activity.

Comparative Biological Activity

To contextualize MHN's activity, it is beneficial to compare it with other naphthyridine derivatives:

| Compound | Biological Activity | Reference |

|---|---|---|

| 1,5-Naphthyridine | Antimicrobial, anticancer | |

| 1,8-Naphthyridine | Analgesic, anti-inflammatory | |

| This compound | Enzyme inhibition, potential anticancer properties |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with MHN:

- Anticancer Activity : Research indicates that naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to MHN have shown significant activity against leukemia and solid tumors with IC50 values ranging from 0.03 to 15 μg/mL .

- Antimicrobial Properties : A study demonstrated that naphthyridine derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that MHN may also exhibit similar properties due to structural similarities .

- Neurological Effects : Some derivatives have been explored for their potential in treating neurological disorders like depression and Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via hydrolysis of esters (e.g., ethyl or methyl esters) under basic conditions. For example, hydrolysis of ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate with 5M NaOH at 20°C for 3 hours yields the carboxylic acid derivative, though yields may vary (30% in this case) due to steric or electronic effects . Ring expansion reactions using pyrrolo[3,4-c]pyridines (e.g., with MeONa/MeOH at 100°C) are also viable, achieving ~70% yield .

- Key Considerations : Temperature, solvent polarity, and substituent effects (e.g., electron-withdrawing groups like -CF₃) significantly impact reaction efficiency. Optimize base strength and reaction time to minimize side products.

Q. How is crystallographic data for this compound analyzed to confirm molecular structure?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding . For example, SHELXTL (Bruker AXS) resolves positional disorder in the naphthyridine ring, while WinGX integrates data from multiple diffraction experiments to refine anisotropic displacement parameters.

- Key Considerations : High-resolution data (≤1.0 Å) is critical for resolving tautomeric equilibria (e.g., keto-enol forms of the hydroxy group). Twinning or low-resolution data may require alternative refinement strategies.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) in this compound be resolved?

- Methodology : Apply Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths . For example, hydrogen bonding between the hydroxy group and carboxylate oxygen may elongate C-O bonds. Use density functional theory (DFT) to compare experimental and computed bond lengths, accounting for crystal packing effects .

- Case Study : In a related 1,8-naphthyridine derivative, discrepancies in C-N bond lengths (1.32 Å vs. 1.35 Å) were resolved by modeling thermal motion with SHELXL’s RIGU restraints .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like DNA gyrase or topoisomerase IV. Use QSAR models based on substituent electronic parameters (Hammett σ) to predict antimicrobial activity . For example, trifluoromethyl (-CF₃) groups enhance electron-deficient regions, improving interactions with bacterial enzyme active sites.

- Validation : Compare predicted IC₅₀ values with experimental MIC data for Gram-positive bacteria (e.g., S. aureus). Adjust force fields (e.g., AMBER) to account for solvation effects in the carboxylate moiety.

Q. How does ring puckering in the naphthyridine core affect the compound’s reactivity?

- Methodology : Apply Cremer-Pople puckering coordinates to quantify non-planarity . For example, calculate the puckering amplitude (θ) and phase angle (φ) from SC-XRD data to correlate with nucleophilic substitution rates. A θ > 20° indicates significant puckering, which may sterically hinder reactions at the 2-position.

- Case Study : In 1,7-naphthyridines, puckering amplitudes >15° reduce regioselectivity in halogenation reactions due to distorted π-orbital overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.